(6-Cyanopyridin-2-yl)boronic acid

Descripción general

Descripción

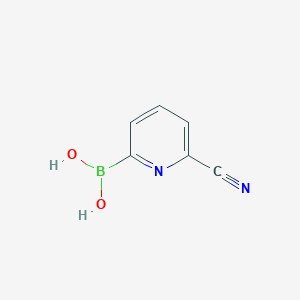

(6-Cyanopyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a cyano group at the 6-position

Mecanismo De Acción

Target of Action

The primary target of (6-Cyanopyridin-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic organic group . It is transferred from boron to palladium, a transition metal catalyst, in the reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable , which could potentially impact its bioavailability. Its molecular weight is 147.928 , which is within the range generally favorable for drug-like properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is relatively stable and environmentally benign . Certain boronic acids, like cyclobutylboronic acid, decompose in air , indicating that the stability of this compound might also be influenced by exposure to air. Furthermore, the reaction conditions, such as temperature and the presence of other reagents, can also impact the efficacy of the compound in the Suzuki-Miyaura coupling reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyanopyridin-2-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is another common method, where a halopyridine reacts with a boronic acid derivative in the presence of a palladium catalyst.

Directed Ortho-Metallation (DoM) and Borylation: This approach involves the metal-hydrogen exchange via directed ortho-metallation, followed by borylation.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and high functional group tolerance .

Análisis De Reacciones Químicas

Types of Reactions: (6-Cyanopyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol to form C-N or C-O bonds, respectively.

Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Amines and Alcohols: From Chan-Lam coupling.

Boronate Esters and Boranes: From oxidation and reduction reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

(6-Cyanopyridin-2-yl)boronic acid is primarily used as a building block in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The cyano group enhances the compound's reactivity and solubility, making it an attractive intermediate for various synthetic pathways .

Key Reactions :

- Suzuki-Miyaura Coupling : Utilized for synthesizing biaryl compounds.

- Borylation Reactions : The compound can be involved in borylation processes that introduce boron into organic molecules.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its role in developing kinase inhibitors and selective aromatase inhibitors. Kinase inhibitors are crucial for targeting enzymes involved in cancer progression, while aromatase inhibitors are significant in treating hormone-dependent breast cancer.

Case Study :

- Kinase Inhibitors : Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in cell signaling pathways, offering potential therapeutic benefits against various cancers.

Materials Science

In materials science, this compound is explored for its ability to form self-assembled structures through boronate ester bond formation. The cyano group can participate in π-π stacking interactions, leading to ordered materials that may have applications in electronics and nanotechnology.

Comparación Con Compuestos Similares

- (4-Cyanopyridin-2-yl)boronic acid

- (5-Cyanopyridin-2-yl)boronic acid

- (6-Methoxypyridin-2-yl)boronic acid

Comparison: (6-Cyanopyridin-2-yl)boronic acid is unique due to the presence of the cyano group at the 6-position, which can influence its reactivity and binding properties compared to other pyridinylboronic acids. The position of the cyano group can affect the electronic properties of the pyridine ring, thereby altering the compound’s behavior in various chemical and biological contexts .

Actividad Biológica

(6-Cyanopyridin-2-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Overview of this compound

This compound is a boronic acid derivative characterized by the presence of a cyanopyridine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug design and development.

Synthesis

The synthesis of this compound typically involves the reaction of 6-cyanopyridine with boron reagents under specific conditions. Recent advancements have improved the efficiency and yield of such reactions, making it easier to produce this compound for research purposes .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit tubulin polymerization, a critical process in cell division. In one study, boronic acid derivatives demonstrated significant inhibitory activity against cancer cell lines, with IC50 values ranging from 0.48 to 2.1 µM . This suggests that this compound could serve as a lead compound in the development of new anticancer agents.

Enzyme Inhibition

Boronic acids are also recognized for their role as enzyme inhibitors. This compound has been studied for its potential to inhibit proteasomal activity. Proteasome inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells . The mechanism involves the formation of covalent bonds with nucleophilic residues in target enzymes, thereby inhibiting their function.

Antibacterial Properties

The antibacterial activity of this compound has been explored, particularly against Gram-positive bacteria. Studies have shown that compounds with boronic acid functionalities can exhibit varying degrees of antibacterial activity . The specific activity against different bacterial strains is often influenced by the structural characteristics of the compound.

Case Studies

- Tubulin Polymerization Inhibition : A series of studies have shown that boronic acid derivatives, including this compound, inhibit tubulin polymerization effectively. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Proteasome Inhibition : In silico studies indicate that this compound can interact with proteasome components, suggesting its potential use as a therapeutic agent in treating cancers where proteasome activity is dysregulated .

- Antibacterial Activity : Research on related compounds has demonstrated significant antibacterial effects against various pathogens, indicating that this compound may share similar properties .

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

(6-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKKKADKQKMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005127 | |

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848500-38-9 | |

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.